molecular formula C19H22N4O3S B2569278 N-(3,4-dimethoxyphenethyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide CAS No. 1239130-25-6

N-(3,4-dimethoxyphenethyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2569278
CAS RN: 1239130-25-6
M. Wt: 386.47
InChI Key: JZEZSMZRXDTSGU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A compound closely related to the one , 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized through a reaction involving 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide. Crystal structure analysis revealed its triclinic crystal system characteristics, providing insights into its potential applications in material science and drug development (Prabhuswamy et al., 2016).

Antimicrobial and Anticancer Properties

Novel analogs designed around the pyrazole-5-one structure, including compounds similar to the query molecule, demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in developing new antibacterial agents (Palkar et al., 2017). Additionally, some carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxicity against various cancer cell lines, indicating a possible pathway for anticancer drug development (Deady et al., 2003).

Antidepressant and Anticonvulsant Activities

Synthesis of pyrazole derivatives has led to compounds with significant antidepressant and anticonvulsant activities, suggesting the therapeutic potential of these molecules in neurological disorders. This area of research underscores the importance of pyrazole derivatives in developing new treatments for mental health conditions (Abdel‐Aziz et al., 2009).

Antioxidant Activities

The synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides revealed moderate to significant radical scavenging activity. This research highlights the potential of such compounds in developing treatments that mitigate oxidative stress-related diseases (Ahmad et al., 2012).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-11-18(27-12(2)21-11)14-10-15(23-22-14)19(24)20-8-7-13-5-6-16(25-3)17(9-13)26-4/h5-6,9-10H,7-8H2,1-4H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEZSMZRXDTSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide

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